(5-Acetamido-3,4,6-trihydroxyoxan-2-yl)methyl acetate
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Overview
Description
(5-Acetamido-3,4,6-trihydroxyoxan-2-yl)methyl acetate is a complex organic compound with the molecular formula C10H17NO7. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is notable for its structural motifs, which are common in natural products and synthetic therapeutic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetamido-3,4,6-trihydroxyoxan-2-yl)methyl acetate typically involves the reaction of N-acetylglucosamine with acetic anhydride under controlled conditions. The reaction is catalyzed by biobased deep eutectic solvents containing choline chloride and various organic acids or polyols . The optimal catalytic properties are achieved using a deep eutectic solvent made with choline chloride and citric acid, leading to a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction and crystallization to obtain the product with 99.0% purity .
Chemical Reactions Analysis
Types of Reactions
(5-Acetamido-3,4,6-trihydroxyoxan-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its oxidized forms, such as carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like hydroxide ions for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives such as carboxylic acids, alcohols, and substituted tetrahydropyran compounds. These products have significant applications in different fields of chemistry and biology .
Scientific Research Applications
(5-Acetamido-3,4,6-trihydroxyoxan-2-yl)methyl acetate has a wide range of scientific research applications:
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (5-Acetamido-3,4,6-trihydroxyoxan-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, modulating various biochemical processes. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-acetylglucosamine: A precursor in the synthesis of (5-Acetamido-3,4,6-trihydroxyoxan-2-yl)methyl acetate, known for its role in biological systems.
3-Acetamido-5-acetylfuran: Another derivative with similar structural motifs, used in various chemical and biological applications.
Tetrahydropyran derivatives: Compounds with similar ring structures, widely studied for their biological and chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural motifs, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H17NO7 |
---|---|
Molecular Weight |
263.24 g/mol |
IUPAC Name |
(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methyl acetate |
InChI |
InChI=1S/C10H17NO7/c1-4(12)11-7-9(15)8(14)6(18-10(7)16)3-17-5(2)13/h6-10,14-16H,3H2,1-2H3,(H,11,12) |
InChI Key |
BUOUIFKLABWPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COC(=O)C)O)O |
Origin of Product |
United States |
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